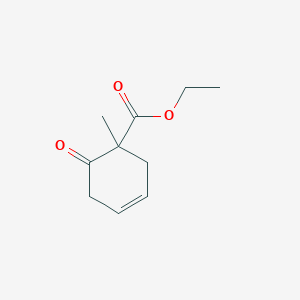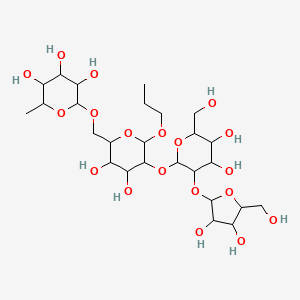
Propyl alpha-ristotetraoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl alpha-ristotetraoside is a complex carbohydrate derivative known for its unique structural properties and potential applications in various scientific fields. It is a glycoside composed of a propyl group attached to a ristotetraose sugar moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl alpha-ristotetraoside typically involves the glycosylation of ristotetraose with a propyl alcohol derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve several steps, including the protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can enhance the efficiency of the process. Additionally, purification techniques like chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl alpha-ristotetraoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bond can lead to the formation of simpler sugar alcohols.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Production of this compound alcohols.
Substitution: Generation of various substituted this compound derivatives.
Applications De Recherche Scientifique
Propyl alpha-ristotetraoside has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular signaling and as a substrate for glycosidase enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.
Mécanisme D'action
The mechanism of action of propyl alpha-ristotetraoside involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bond in the compound can be cleaved by glycosidase enzymes, releasing the active sugar moiety. This interaction can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl beta-ristotetraoside: Similar structure but with a different glycosidic linkage.
Methyl alpha-ristotetraoside: Contains a methyl group instead of a propyl group.
Ethyl alpha-ristotetraoside: Contains an ethyl group instead of a propyl group.
Uniqueness
Propyl alpha-ristotetraoside is unique due to its specific glycosidic linkage and the presence of a propyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with enzymes and receptors, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
126990-49-6 |
|---|---|
Formule moléculaire |
C26H46O19 |
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
2-[[5-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-propoxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H46O19/c1-3-4-38-25-21(18(35)15(32)11(43-25)7-39-23-20(37)16(33)12(29)8(2)40-23)45-26-22(17(34)13(30)9(5-27)42-26)44-24-19(36)14(31)10(6-28)41-24/h8-37H,3-7H2,1-2H3 |
Clé InChI |
DJCKAMCJNTUQIV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



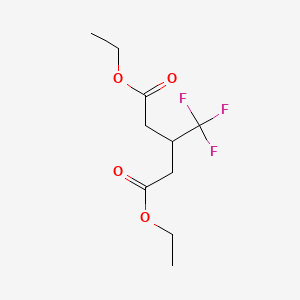

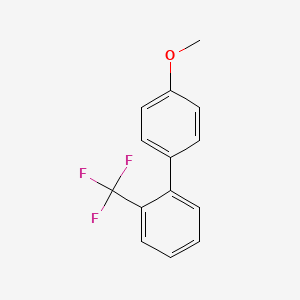
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

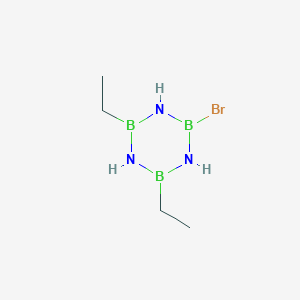
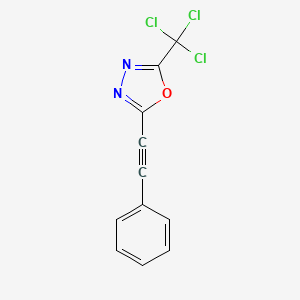
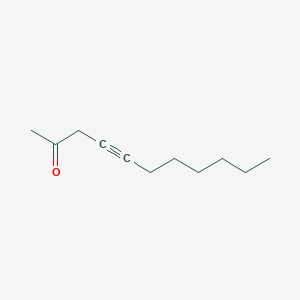
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
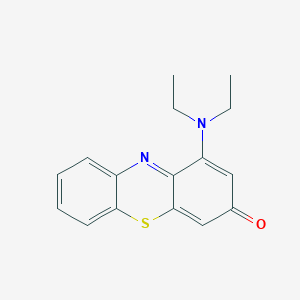
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
